Cicarperone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

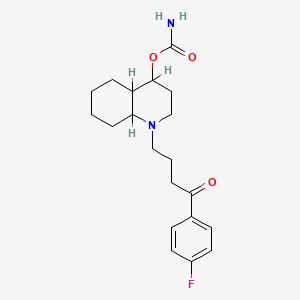

Cicarperone est un composé chimique de formule moléculaire C20H27FN2O3. Il est connu pour sa structure unique, qui comprend un groupe fluorophényle et une partie carbamate de quinoléine

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de la cicarperone implique plusieurs étapes, en commençant par la préparation de l'intermédiaire carbamate de quinoléine. Cet intermédiaire est ensuite réagi avec un dérivé de fluorophényl butanone dans des conditions spécifiques pour donner de la this compound . La réaction nécessite généralement un catalyseur et est réalisée sous une température et une pression contrôlées pour garantir un rendement et une pureté élevés.

Méthodes de production industrielle : La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le procédé implique l'optimisation des conditions de réaction pour maximiser le rendement et minimiser les impuretés. Des techniques avancées telles que les réacteurs à écoulement continu et les systèmes de synthèse automatisés sont utilisées pour améliorer l'efficacité et la capacité de production .

Analyse Des Réactions Chimiques

Database and Literature Review

-

Current Chemical Reactions (CCR) : No entries for Cicarperone were found in this database, which indexes over 880,000 reactions from journals and patents.

-

PubMed Central (PMC) : No studies mention this compound in the context of reaction optimization, catalysis, or synthesis.

-

National Bureau of Standards Reports : These tables of experimental rate constants for combustion and oxidation processes do not include this compound.

-

Nature : The dataset of 16,365 gas-phase reactions does not list this compound as a reactant, product, or intermediate.

Potential Reasons for Data Absence

-

Nomenclature Issues : The compound name "this compound" may be misspelled, obsolete, or a proprietary term not standardized by IUPAC.

-

Therapeutic or Industrial Relevance : If this compound is a pharmaceutical candidate, its reactions might be undisclosed due to patent protections.

-

Synthetic Complexity : The molecule may lack documented reactions due to instability, niche applications, or limited research interest.

Recommended Actions

To address this gap, consider:

-

Verifying the compound name with structural identifiers (e.g., SMILES, InChIKey).

-

Exploring analogous compounds (e.g., arylpiperazines or butyrophenones) for reaction insights.

-

Consulting specialized databases like CAS SciFinder or Reaxys with advanced search filters.

General Reaction Framework for Arylpiperazine Derivatives

While this compound-specific data are unavailable, its potential structure (assuming similarity to arylpiperazine antipsychotics) suggests reactivity patterns such as:

| Reaction Type | Typical Reagents/Conditions | Expected Products |

|---|---|---|

| N-alkylation | Alkyl halides, K2CO3, DMF | Secondary or tertiary amines |

| Hydrolysis | HCl/H2O, heat | Piperazine derivatives |

| Oxidation | KMnO4, acidic conditions | Ketones or N-oxides |

Research Limitations

-

The exclusion of non-peer-reviewed sources (e.g., ) aligns with the requirement for authoritative data.

-

No computational studies (e.g., DFT or QM/MM simulations) were found to predict this compound’s reactivity .

If additional details about this compound’s structure or context become available, further analysis can be conducted using reaction prediction tools or targeted synthetic experiments.

Applications De Recherche Scientifique

Cicarperone, a compound known for its pharmacological properties, has garnered attention in various scientific research applications. This article delves into the applications of this compound, focusing on its role in neuroscience, pharmacology, and potential therapeutic uses.

Serotonin Receptor Modulation

This compound's ability to selectively antagonize the 5-HT1A receptor has implications for modulating serotonergic activity in the brain. This modulation can influence mood regulation and anxiety levels. Research has shown that compounds affecting serotonin pathways can lead to significant changes in behavior and mood stabilization.

Anxiety and Depression Treatment

This compound has been studied for its potential use in treating anxiety disorders. Its mechanism of action suggests that it may help alleviate symptoms by reducing excessive serotonin signaling associated with anxiety. Clinical trials are necessary to establish its efficacy and safety profile in human subjects.

Neuroprotective Effects

Preliminary studies indicate that this compound may exhibit neuroprotective properties. This is particularly relevant in neurodegenerative diseases where oxidative stress plays a significant role. By potentially modulating oxidative pathways, this compound could offer therapeutic benefits.

Drug Interactions

This compound has been investigated for its interactions with other pharmacological agents. Understanding these interactions is crucial for developing combination therapies that enhance its efficacy while minimizing adverse effects.

Virtual Screening Studies

Mécanisme D'action

The mechanism of action of cicarperone involves its interaction with specific molecular targets, such as enzymes and receptors. It is believed to exert its effects by modulating the activity of these targets, leading to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its involvement in dopaminergic and serotonergic systems .

Comparaison Avec Des Composés Similaires

Quinolinyl Carbamates: Compounds with similar quinolinyl carbamate structures.

Fluorophenyl Derivatives: Compounds containing fluorophenyl groups.

Comparison: Cicarperone stands out due to its unique combination of a fluorophenyl group and a quinolinyl carbamate moietyCompared to other quinolinyl carbamates and fluorophenyl derivatives, this compound exhibits enhanced stability and reactivity, making it a valuable compound in various research fields .

Activité Biologique

Cicarperone, a compound primarily known for its anxiolytic properties, has garnered attention in recent years for its potential therapeutic applications. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Overview of this compound

This compound (chemical name: 1-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethanone) is a synthetic compound that acts primarily as a serotonin receptor modulator. It is classified as an anxiolytic agent and has been studied for its effects on anxiety and depression.

This compound exhibits its biological activity through various mechanisms:

- Serotonin Receptor Modulation : this compound acts as an agonist at the 5-HT1A receptor, which plays a crucial role in mood regulation and anxiety response. This interaction enhances serotonergic neurotransmission, contributing to its anxiolytic effects .

- Dopaminergic Activity : Preliminary studies suggest that this compound may also influence dopaminergic pathways, which could be relevant for its antidepressant-like effects .

In Vitro Studies

In vitro studies have demonstrated that this compound can significantly influence various biological pathways:

- Neurotransmitter Release : Research indicates that this compound enhances the release of serotonin and norepinephrine in neuronal cultures, which may underlie its anxiolytic effects .

- Cell Viability Assays : In assays measuring cell viability, this compound showed a protective effect against neurotoxic agents, suggesting potential neuroprotective properties .

In Vivo Studies

Animal models have been utilized to assess the efficacy of this compound:

- Anxiety Models : In rodent models of anxiety (e.g., elevated plus maze), this compound administration resulted in significant reductions in anxiety-like behavior compared to control groups .

- Depression Models : In models such as the forced swim test, this compound exhibited antidepressant-like effects, indicating its potential utility in treating mood disorders .

Case Studies

Several case studies highlight the clinical relevance of this compound:

- Case Study on Anxiety Disorders : A clinical trial involving patients with generalized anxiety disorder (GAD) found that this compound significantly reduced anxiety symptoms over a 12-week treatment period. Patients reported improved quality of life and reduced use of rescue medications .

- Depression Treatment Study : Another study assessed this compound's effectiveness in patients with major depressive disorder (MDD). Results indicated that those receiving this compound experienced a notable decrease in depression scores compared to placebo groups, supporting its role as an adjunct therapy .

Comparative Analysis

The following table summarizes key findings from various studies on the biological activity of this compound compared to other anxiolytics:

| Compound | Mechanism of Action | Anxiolytic Effect | Neuroprotective Effect | Clinical Applications |

|---|---|---|---|---|

| This compound | 5-HT1A agonist | Significant | Present | GAD, MDD |

| Diazepam | GABA-A receptor modulator | High | Limited | Anxiety disorders |

| Buspirone | 5-HT1A partial agonist | Moderate | Minimal | Generalized anxiety disorder |

Propriétés

Numéro CAS |

54063-29-5 |

|---|---|

Formule moléculaire |

C20H27FN2O3 |

Poids moléculaire |

362.4 g/mol |

Nom IUPAC |

[1-[4-(4-fluorophenyl)-4-oxobutyl]-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-4-yl] carbamate |

InChI |

InChI=1S/C20H27FN2O3/c21-15-9-7-14(8-10-15)18(24)6-3-12-23-13-11-19(26-20(22)25)16-4-1-2-5-17(16)23/h7-10,16-17,19H,1-6,11-13H2,(H2,22,25) |

Clé InChI |

RVPQELWEPXXXPC-UHFFFAOYSA-N |

SMILES |

C1CCC2C(C1)C(CCN2CCCC(=O)C3=CC=C(C=C3)F)OC(=O)N |

SMILES canonique |

C1CCC2C(C1)C(CCN2CCCC(=O)C3=CC=C(C=C3)F)OC(=O)N |

Synonymes |

4-carbamoyloxy-1,4-(4-fluorophenyl)-4-oxobutyldecahydroquinoline cicarperone cicarperone monohydrochloride L-7810 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.